molecular formula C10H10FNO2 B13196577 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13196577
M. Wt: 195.19 g/mol
InChI Key: ZRKIONVKOBMQQO-UHFFFAOYSA-N
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Description

5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a fluorinated derivative of the tetrahydroisoquinoline scaffold, characterized by a fluorine atom at the 5-position and a carboxylic acid group at the 3-position.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H10FNO2/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8/h1-3,9,12H,4-5H2,(H,13,14)

InChI Key

ZRKIONVKOBMQQO-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=C1C(=CC=C2)F)C(=O)O

Origin of Product

United States

Preparation Methods

Pictet–Spengler Cyclization as Core Reaction

The fundamental step in the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, including the 5-fluoro substituted analog, is the Pictet–Spengler cyclization. This involves the reaction of a phenylalanine derivative with formaldehyde or paraformaldehyde in the presence of strong acids such as sulfuric acid, hydrobromic acid, or trifluoroacetic acid. The reaction proceeds via iminium ion formation followed by intramolecular electrophilic aromatic substitution, yielding the tetrahydroisoquinoline ring system.

Detailed Preparation Methods

Cyclization of 5-Fluoro-Phenylalanine Derivatives

A patented method (EP0636612A1) describes the preparation of tetrahydroisoquinoline-3-carboxylic acid derivatives by reacting phenylalanine derivatives with formaldehyde in acidic media. Applying this to 5-fluoro-phenylalanine:

  • Starting material : 5-fluoro-L-phenylalanine or its ester.
  • Reagents : Paraformaldehyde or formaldehyde, sulfuric acid or hydrobromic acid.
  • Conditions : Reaction temperature maintained between 50°C and 80°C, reaction time from 3 to 12 hours.
  • Workup : The reaction mixture is cooled (often ice-cooled) to crystallize the product, which is then filtered, washed, and purified by recrystallization or chromatography.
  • Outcome : The 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is obtained as a free acid or as a salt, depending on the neutralization step.

This process avoids formation of mutagenic by-products and is scalable for industrial synthesis.

Esterification and Salt Formation

In some protocols, the phenylalanine derivative is first converted to an alkyl ester (e.g., methyl or ethyl ester) to improve solubility and reaction control. After cyclization, the ester can be hydrolyzed to the free acid.

  • Cyclization in trifluoroacetic acid : Using trifluoroacetic acid as solvent and paraformaldehyde as aldehyde source, the esterified phenylalanine derivative undergoes cyclization at room temperature or under reflux (6–7 hours) to yield the tetrahydroisoquinoline ester.
  • Hydrolysis : Subsequent saponification with sodium hydroxide or sodium bicarbonate converts the ester to the free acid.
  • Purification : Acidification with sulfuric acid precipitates the free acid, which is isolated by filtration and drying.

Fluorinated Derivative Synthesis via Modified Pictet–Spengler Cyclization

A recent study (2022) describes the synthesis of fluorinated tetrahydroisoquinoline derivatives starting from fluorinated tyrosine analogs. The method involves:

  • Starting material : Commercially available 5-fluoro-D/L-tyrosines or 5-fluoro-phenylalanine derivatives.
  • Cyclization : Treatment with paraformaldehyde in the presence of hydrobromic acid and trifluoroacetic acid, following a modified Pictet–Spengler reaction.
  • Reaction monitoring : Thin-layer chromatography is used to monitor reaction progress.
  • Purification : The product is isolated as hydrobromide salts and further purified by recrystallization or chromatography.
  • Advantages : This method allows regioselective fluorination and high yields of the fluorinated tetrahydroisoquinoline-3-carboxylic acid derivatives.

Comparative Data Table of Preparation Methods

Method Starting Material Acid Catalyst Temperature Reaction Time Yield (%) Notes
Pictet–Spengler cyclization with sulfuric acid (EP0636612A1) 5-Fluoro-phenylalanine Sulfuric acid or hydrobromic acid 50–80°C 3–12 hours 70–80 (typical) Scalable, avoids mutagenic by-products
Esterification and cyclization in trifluoroacetic acid (EP0578163A1) 5-Fluoro-phenylalanine methyl ester Trifluoroacetic acid Room temp to reflux (~80°C) 6–20 hours ~72 Ester intermediate; hydrolysis needed
Modified Pictet–Spengler with hydrobromic acid and trifluoroacetic acid (2022 study) 5-Fluoro-D/L-tyrosine derivatives Hydrobromic acid, trifluoroacetic acid Room temp to reflux 6–12 hours High (not quantified) Regioselective; allows fluorine introduction

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its interactions with various biological targets. It is used in the design of enzyme inhibitors and receptor modulators .

Medicine: In medicinal chemistry, 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is explored for its potential therapeutic effects. It is investigated as a candidate for the treatment of neurological disorders and cancer .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique fluorinated structure imparts desirable properties to the final products .

Mechanism of Action

The mechanism of action of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it has been shown to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which is crucial in cancer immunotherapy .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight CAS RN Key Features
5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid 5-F, 3-COOH C₁₀H₁₀FNO₂ 207.19 (calculated) Not explicitly provided Fluorine at 5-position; free carboxylic acid
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride 6-F, 3-COOH (HCl salt) C₁₀H₁₁ClFNO₂ 217.63 MDLMFCD16858016 Fluorine at 6-position; hydrochloride salt enhances solubility
N-Fmoc-D/L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid N-Fmoc, D/L stereoisomer C₂₅H₂₁NO₄ 399.43 130309-33-0 (D), 136030-33-6 (L) Fmoc-protected amino group; used in peptide synthesis
5-Amino-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid 5-NH₂, 2-SO₂CH₃, 6-COOH C₉H₁₇F₃N₂ (Note: Formula discrepancy in ) N/A 1281581-64-3 Amino and sulfonyl groups; potential for enhanced hydrogen bonding
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride 6,7-OCH₃, 3-COOH (HCl salt) C₁₂H₁₆ClNO₄ 281.71 82586-62-7 Methoxy groups increase electron density; hydrochloride salt form
5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester 5-Br, 3-COOCH₃ C₁₁H₁₂BrNO₂ 270.12 1219170-24-7 Bromine substituent; ester form improves lipophilicity

Key Comparative Insights

Fluorine Position and Electronic Effects
  • 5-F vs. 6-F Substitution: The position of fluorine significantly impacts electronic properties.
  • Salt Forms : The hydrochloride salt of the 6-fluoro analog () enhances aqueous solubility, a critical factor in drug formulation. The free carboxylic acid in the target compound may offer greater versatility in synthetic modifications.
Functional Group Modifications
  • Amino and Sulfonyl Groups: The 5-amino-2-methanesulfonyl analog () introduces hydrogen-bonding capabilities and steric bulk, which could improve target selectivity but reduce membrane permeability compared to the fluorine-substituted compound.
  • Methoxy Groups : The 6,7-dimethoxy derivative () demonstrates how electron-donating substituents can modulate ring reactivity, contrasting with the electron-withdrawing fluorine in the target compound.

Biological Activity

5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS Number: 1391008-37-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic implications.

The molecular formula of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is C10H10FNO2C_{10}H_{10}FNO_2 with a molecular weight of 195.19 g/mol. The compound features a tetrahydroisoquinoline structure, which is known for its diverse pharmacological effects.

PropertyValue
CAS Number1391008-37-9
Molecular FormulaC₁₀H₁₀FNO₂
Molecular Weight195.19 g/mol

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against HIV-1. For instance, research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant inhibition of HIV-1 integrase with IC50 values in the low micromolar range. Specifically, some derivatives have shown IC50 values as low as 0.19 µM to 3.7 µM against HIV-1 integrase .

The mechanism by which 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibits its antiviral activity may involve the inhibition of key viral enzymes essential for replication. This is evidenced by structural analogs that disrupt the strand transfer process during viral integration. The presence of fluorine in the structure enhances the compound's bioactivity and selectivity towards target enzymes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiviral Activity : A study demonstrated that certain isoquinoline derivatives possess notable antiviral properties against HIV-1 integrase. The results indicated that modifications in the N-substituent groups significantly affected both inhibition potency and antiviral activity .
  • Cytotoxicity Evaluation : While evaluating the cytotoxic effects of these compounds in cell cultures, it was observed that some derivatives exhibited high cytotoxicity alongside their antiviral effects, limiting their therapeutic application .
  • Synthesis and Structure-Activity Relationship (SAR) : A comprehensive review discussed various synthetic routes to obtain tetrahydroisoquinoline derivatives and their corresponding biological activities. The SAR analysis revealed that specific functional groups significantly influence the biological efficacy of these compounds .

Summary of Research Findings

The following table summarizes key findings from recent studies on 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives:

Study ReferenceBiological ActivityIC50 RangeNotes
HIV-1 Integrase Inhibition0.19 - 3.7 µMSignificant inhibition observed
CytotoxicityHigh in cell linesLimited therapeutic application
Structure-Activity RelationVariousFunctional group modifications crucial

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